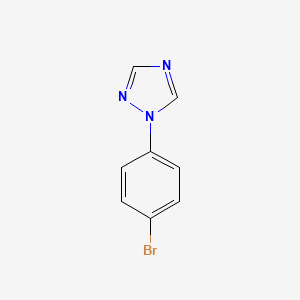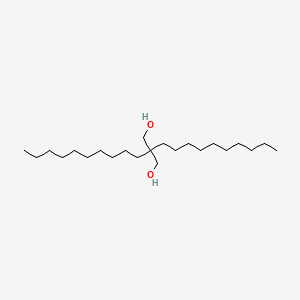
2,2-Didecylpropane-1,3-diol
Vue d'ensemble
Description
2,2-Didecylpropane-1,3-diol is a compound with the molecular formula C23H48O2 . It has a molecular weight of 356.6 g/mol . It has been used for the preparation of diol ligand for stabilizing iron oxide nanoparticles .
Molecular Structure Analysis
The molecular structure of this compound consists of two decyl chains attached to a propane-1,3-diol backbone . The InChI string isInChI=1S/C23H48O2/c1-3-5-7-9-11-13-15-17-19-23 (21-24,22-25)20-18-16-14-12-10-8-6-4-2/h24-25H,3-22H2,1-2H3 . Physical and Chemical Properties Analysis
This compound has a molecular weight of 356.6 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 20 . It also has a topological polar surface area of 40.5 Ų .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : Research has explored various methods for synthesizing compounds similar to 2,2-Didecylpropane-1,3-diol, such as 2-phenylpropane-1,3-diol. Techniques involve using raw materials like ethyl-2-phenylacetate and sodium methoxide, achieving high yields and purity (Zhang Xiu-qin, 2009).
Catalytic Applications : Diols, including variants of propane-1,3-diol, have been used as catalysts in chemical reactions, such as the Palladium-catalysed carbonyl allylation, demonstrating their utility in organic synthesis (Y. Masuyama et al., 1996).
Physical Properties : Studies have investigated the physical properties of branched diols derived from propane-1,3-diol, such as their partial molar volumes in different conditions. This research is crucial for understanding the behavior of these compounds in various environments (I. Cibulka, 2014).
Industrial and Biotechnological Applications
Biochemical Production : Propane-1,3-diol and its derivatives have been the focus of studies on microbial production as platform chemicals. These diols have potential applications in creating renewable materials and biofuels (A. Zeng & W. Sabra, 2011).
Extraction Processes : Research has also explored the use of certain 1,3-diols in extraction processes, such as the extraction of boric acid, highlighting their potential in industrial separation and purification techniques (B. Egneus & L. Uppström, 1973).
Propriétés
IUPAC Name |
2,2-didecylpropane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H48O2/c1-3-5-7-9-11-13-15-17-19-23(21-24,22-25)20-18-16-14-12-10-8-6-4-2/h24-25H,3-22H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAUHGYNDGHQBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCCCC)(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H48O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



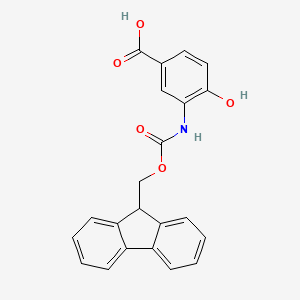
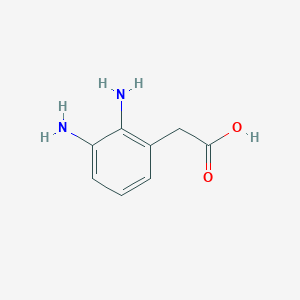

![2-[4-(Carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B3245545.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxopentanoic acid](/img/structure/B3245549.png)
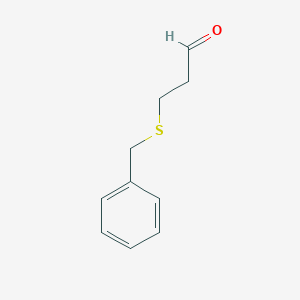


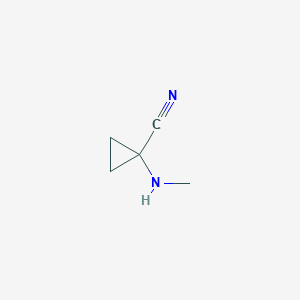
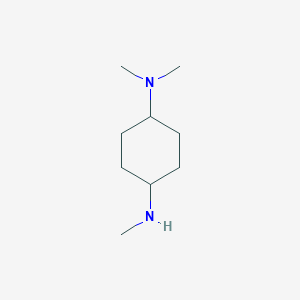
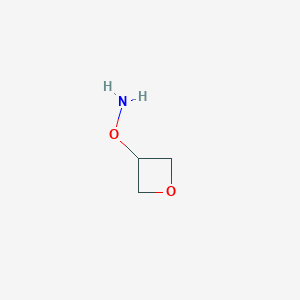
amino}-2-phenylacetic acid](/img/structure/B3245605.png)
